8aH-carbazole
Description
Contextualization of the Carbazole (B46965) Core Structure in Heterocyclic Chemistry Research
The carbazole nucleus is a significant scaffold in heterocyclic chemistry due to its rigid, planar, and electron-rich nature. nih.gov This tricyclic system, consisting of two benzene (B151609) rings fused to a five-membered nitrogen-containing ring, provides a unique template for the development of a wide array of functional molecules. wikipedia.orgechemcom.com Carbazoles are classified as aromatic heterocyclic compounds and are integral components of many natural products, including alkaloids, and are also found in coal tar. wikipedia.orgchemicalbook.com Their inherent properties, such as strong fluorescence and prolonged phosphorescence under ultraviolet light, make them attractive for various applications. chemicalbook.com
The interest in carbazole chemistry has seen a steady increase over the past three decades, driven by the discovery of its presence in numerous pharmaceutically active agents and functional materials. researchgate.net The ability to introduce various substituents at different positions on the carbazole ring allows for the fine-tuning of its electronic and biological properties, leading to a vast library of derivatives with diverse applications. nih.gov
Significance of Investigating Atypical Carbazole Tautomers, including 8aH-Carbazole
While 9H-carbazole is the most common and stable tautomer, the investigation of its atypical isomers, such as this compound, opens up new avenues in chemical research. nih.gov this compound is a tautomer of 9H-carbazole, as well as 4aH-carbazole, 3H-carbazole, and 1H-carbazole. nih.gov The study of these less stable forms is crucial for a comprehensive understanding of carbazole's chemical behavior and potential reactivity. The different arrangement of double bonds and the position of the hydrogen atom in these tautomers can lead to distinct chemical properties and reaction pathways that are not observed in the 9H-isomer. Research into these atypical tautomers can unveil novel synthetic intermediates and molecular scaffolds for the design of new drugs and materials.
Evolution of Research Methodologies in Carbazole Chemistry
The synthesis of carbazoles has evolved significantly from classical methods to more efficient, selective, and environmentally friendly approaches. researchgate.net Traditional syntheses like the Borsche–Drechsel cyclization, Graebe–Ullmann reaction, and Bucherer carbazole synthesis often required harsh conditions, such as high temperatures. researchgate.netwikipedia.org
Modern synthetic chemistry has introduced a plethora of new methodologies, including palladium-catalyzed reactions like the Buchwald-Hartwig amination and Suzuki coupling, which offer milder reaction conditions and greater functional group tolerance. chemmethod.commdpi.com Other innovative approaches include cycloaddition reactions and transition-metal-catalyzed C-H activation/annulation cascades. researchgate.net These advancements have not only improved the efficiency and accessibility of carbazole synthesis but have also enabled the construction of more complex and functionally diverse carbazole derivatives. eurekaselect.com The development of both chemical and electrochemical polymerization techniques has further expanded the scope of carbazole chemistry into the realm of conducting polymers. mdpi.com
Interdisciplinary Research Trajectories for Carbazole-Based Systems
The unique structural and electronic properties of carbazoles have propelled their application across a wide range of scientific disciplines. In medicinal chemistry, carbazole derivatives have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. echemcom.commdpi.com The carbazole scaffold is considered a valuable pharmacophore in drug discovery. echemcom.com
In materials science, the high charge-transport capability and photophysical properties of carbazoles make them ideal building blocks for organic electronic devices. nih.gov They are widely used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.govmdpi.com Furthermore, the ability of carbazole-based polymers to form microporous structures has led to their exploration in areas such as gas storage and separation, including carbon dioxide capture, addressing critical environmental concerns. nih.govresearchgate.net The convergence of chemistry, biology, and materials science continues to drive the innovation and application of carbazole-based systems.
Detailed Research Findings
Recent research has focused on the synthesis and characterization of various carbazole derivatives, highlighting the versatility of the carbazole core. For instance, new series of 1,3,4-oxadiazole (B1194373) compounds derived from 9H-carbazole have been synthesized and characterized. uomosul.edu.iq The synthesis of ethyl 4bH-carbazole-9(8aH)-carboxylate has also been reported, indicating the accessibility of derivatives from less common tautomers. uomosul.edu.iq
The development of conjugated carbazole polymers with different linkages, such as 1,8-, 2,7-, and 3,6-connectivity, has been a significant area of research. mdpi.comresearchgate.net These studies have shown that the polymer properties, including their electronic and photophysical characteristics, are highly dependent on the connectivity of the carbazole units. researchgate.net For example, poly(2,7-carbazole)s have emerged as promising materials for blue-light emitting devices. researchgate.net
Interactive Data Tables:
Table 1: Chemical Properties of this compound. nih.gov
Table 2: Selected Synthetic Methodologies for Carbazole Derivatives.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9N |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
8aH-carbazole |
InChI |
InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,11H |
InChI Key |
RPQOUNREXIWOPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=C3C=CC=CC3=N2)C=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8ah Carbazole and Its Derivatives
Novel Synthetic Approaches and Catalyst Development
The quest for more efficient and versatile methods to construct the carbazole (B46965) framework has led to the exploration of novel synthetic strategies and the development of sophisticated catalyst systems. These approaches often provide access to complex carbazole derivatives that were previously difficult to synthesize.
Metal-Catalyzed Coupling Reactions for Carbazole Ring Construction
Transition metal catalysis has become an indispensable tool in organic synthesis, and the construction of the carbazole ring is no exception. nih.gov Various metals, including palladium, rhodium, and copper, have been successfully employed to catalyze the formation of C-C and C-N bonds necessary for assembling the tricyclic carbazole core. nih.govchim.it
Palladium-catalyzed reactions, in particular, have been widely utilized. For instance, a palladium-catalyzed intramolecular C-H amination of 2-aminobiphenyls offers a direct route to carbazole derivatives. chim.it Another palladium-catalyzed approach involves a tandem reaction of anilines and 1,2-dihaloarenes, which has been shown to be efficient under microwave irradiation. organic-chemistry.org In 2022, a palladium-catalyzed synthesis of carbazoles using peresters as key reactants was reported, highlighting the versatility of palladium in constructing complex carbazole structures. mdpi.com
Rhodium catalysts have also proven effective. For example, rhodium(III)-catalyzed intramolecular annulation of alkyne-tethered 3-(indol-3-yl)-3-oxopropanenitriles has been developed for the synthesis of fused carbazole scaffolds. researchgate.net Additionally, dirhodium(II) carboxylates, such as Rh₂(OCOC₃F₇)₄, have been used to catalyze the synthesis of carbazoles from biaryl azides at mild temperatures. organic-chemistry.org
Copper-catalyzed reactions represent another important avenue. For instance, a silver-copper (B78288) co-catalyzed cascade intramolecular cyclization/desulfinamide/dehydrogenation reaction has been developed for the one-pot synthesis of substituted carbazoles. dntb.gov.ua
Table 1: Examples of Metal-Catalyzed Reactions for Carbazole Synthesis
| Catalyst/Reagents | Starting Materials | Product Type | Key Features |
| Pd(OAc)₂ / Cu(OTf)₂ | 2,3-dimethyl-4-methoxyacetanilide, benzene (B151609) | Carbazole | C-H bond activation. polyu.edu.hk |
| Pd(OAc)₂ | Cyclic iodonium (B1229267) salts, anilines | N-arylated carbazoles | Direct amination of cyclic iodonium salts. researchgate.net |
| Rh₂(OCOC₃F₇)₄ | Biaryl azides | Substituted carbazoles | Mild reaction conditions (60°C). organic-chemistry.org |
| AgSbF₆ / Dienophiles | 2-(but-3-en-1-yn-1-yl) anilines | Carbazoles, dihydrocarbazoles, tetrahydrocarbazoles | Domino aza-annulation/Diels-Alder/aromatization cascade. rsc.org |
| Ni(COD)₂ / PyPhos | Propynyl anilino acrylate | Functionalized carbazoles | Nickel-catalyzed carboamination followed by cyclization. nih.gov |
Transition-Metal-Free Synthetic Protocols
While metal-catalyzed reactions are powerful, the development of transition-metal-free synthetic methods is highly desirable to avoid potential metal contamination in the final products, which is particularly important in medicinal chemistry. nih.gov Several innovative metal-free approaches for carbazole synthesis have been reported.
One notable strategy involves the photostimulated SRN1 reaction of 2'-halo[1,1'-biphenyl]-2-amines, which yields substituted 9H-carbazoles under mild conditions. researchgate.netnih.gov This method relies on photoinitiation to trigger an intramolecular C-N bond formation. nih.gov
Another approach utilizes iodine in combination with potassium iodide to promote the synthesis of 2,6-disubstituted 9-arylcarbazoles from arylureas and cyclohexanones. dntb.gov.ua Additionally, ammonium (B1175870) iodide (NH₄I) has been found to promote an efficient indole-to-carbazole strategy through a formal [2+2+2] annulation of indoles, ketones, and nitroolefins. organic-chemistry.org The reaction between in situ generated arynes and nitrosoarenes also provides a transition-metal-free route to substituted carbazoles. researchgate.net
Cascade Reactions and Domino Processes in Carbazole Annulation
Cascade reactions, also known as domino reactions, have emerged as a highly efficient strategy for the synthesis of complex molecules like carbazoles from simple starting materials in a single operation. nih.gov These processes involve a series of intramolecular transformations, minimizing the need for purification of intermediates and reducing waste.
A notable example is a diverted Bischler-Napieralski reaction that unexpectedly led to the selective formation of diversely substituted carbazoles. uantwerpen.beresearchgate.netnih.gov This complex cascade involves at least ten elementary steps. researchgate.netnih.gov Another innovative approach is a formal [1+2+3] annulation of o-alkenyl arylisocyanides with α,β-unsaturated ketones under metal-, base-, and acid-free conditions, providing a direct route to a wide range of carbazole derivatives. nih.gov
Lewis acid-catalyzed cascade reactions have also been employed, where highly substituted carbazole scaffolds are synthesized via Friedel-Crafts arylation, electrocyclization, and intramolecular cyclization. researchgate.net Gold-catalyzed tricyclization of N-propargylanilines bearing conjugated diynes represents another elegant cascade process, proceeding through indole (B1671886) formation, rearrangement of the N-propargyl group, and subsequent cyclizations to afford fused carbazoles. acs.org Furthermore, a silver-catalyzed domino aza-annulation/Diels-Alder cyclization of 2-ene-yne anilines provides a facile one-pot access to carbazole, dihydrocarbazole, and tetrahydrocarbazole frameworks. rsc.org
Photochemical and Electrochemical Synthetic Strategies
Photochemical and electrochemical methods offer alternative energy sources to drive chemical reactions, often enabling unique transformations under mild conditions.
Photochemical approaches to carbazole synthesis have been explored, including the photocyclization of N-substituted carbazole derivatives of benzo[e] polyu.edu.hkresearchgate.netresearchgate.nettriazine to yield carbazole-fused Blatter radicals. rsc.org Continuous-flow photochemical synthesis of complex carbazoles from triarylamines has been demonstrated using both UV and visible light, allowing for an evaluation of electronic effects on the reaction efficiency. A photostimulated SRN1 reaction of 2'-halo[1,1'-biphenyl]-2-amines provides a transition-metal-free route to 9H-carbazoles. nih.gov
Electrochemical methods have primarily been used for the polymerization of carbazole to form polycarbazole films. dergipark.org.trresearchgate.net The electrochemical oxidation of carbazole can lead to the formation of dimers and polymers, with the reaction pathway being sensitive to the reaction conditions, such as the acidity of the electrolyte. researchgate.net While the focus has been on polymerization, the selective electrochemical synthesis of discrete carbazole molecules remains a less explored area.
Regioselective Functionalization Strategies for 8aH-Carbazole Scaffolds
The functionalization of the pre-formed carbazole scaffold is crucial for tuning its properties for various applications. d-nb.info Regioselective functionalization, the ability to introduce substituents at specific positions of the carbazole ring system, is of particular importance for establishing structure-activity relationships. researchgate.net
Directed Functionalization at Peripheral and Central Positions
Directing groups are often employed to achieve high regioselectivity in the functionalization of carbazole. These groups temporarily coordinate to a metal catalyst, guiding the reaction to a specific C-H bond. Transition metal-catalyzed C-H activation has become a powerful tool for the direct and regioselective functionalization of carbazoles. nih.gov
For instance, directing group-assisted, transition metal-catalyzed reactions have been used to install succinimide (B58015) groups at the C-1 position of the carbazole moiety with excellent regioselectivity. rsc.org Similarly, manganese-catalyzed C-H alkylation of 2-pyridinyl-substituted carbazoles has been shown to selectively occur at the C1 position. chim.it
Functionalization at other positions, such as C-3 and C-6, is also of interest. The introduction of electron-withdrawing groups at these positions can, for example, increase the acidity of the N-H proton, enhancing its hydrogen-bonding donor ability in receptor applications. nih.gov The versatility of the carbazole scaffold allows for derivatization at various positions, including the peripheral 1, 8, 3, and 6 positions, as well as the central nitrogen atom, enabling the synthesis of a wide array of functional molecules. d-nb.infonih.gov
Stereoselective Synthesis of Chiral this compound Derivatives
The creation of chiral carbazole derivatives is of significant interest due to the unique three-dimensional structures that can impart specific biological activities or material properties. A key challenge is the control of stereochemistry, which can be addressed through several advanced strategies.
One powerful method involves an axial-to-axial chirality transfer. In this approach, a C-C axially chiral biaryl precursor undergoes an intramolecular Buchwald-Hartwig amination. This reaction proceeds with high enantiospecificity, successfully transferring the chirality from the biaryl axis to the newly formed C-N axis of the carbazole product. Enantiospecificities of up to 91% have been reported using this method, with the mechanism of chirality transfer being investigated through DFT calculations. rsc.org
Another strategy focuses on creating molecules with a quaternary stereocenter. For instance, in the synthesis of related chiral polycyclic systems like octahydro-6H-pyrido[4,3-b]-carbazole derivatives, a key step is a copper-catalyzed asymmetric Michael reaction. researchgate.net While not directly forming an this compound, the principles of using chiral auxiliaries and catalysts to set stereocenters are broadly applicable. For example, the Fischer indolization of a chiral decahydroisoquinolone with phenylhydrazine (B124118) has been shown to proceed with complete regioselectivity to yield a tetracyclic carbazole derivative whose absolute configuration was confirmed by X-ray crystallography. researchgate.net
Convergent synthetic routes are also employed, allowing for the late-stage combination of a chiral amine building block with a heterocyclic core. beilstein-journals.org This approach enables the preparation of diverse chiral analogues. For example, the synthesis of chiral cyclopentylamine (B150401) derivatives can be achieved through methods like the Tsuji-Trost allylation, which proceeds with a high degree of stereocontrol. beilstein-journals.org These chiral amine fragments can then be coupled with a suitable halo-purine-type precursor to generate the final chiral carbazole-like structures. beilstein-journals.org
Strategic Derivatization for Tailored Molecular Architectures
The functionalization of the carbazole scaffold is crucial for fine-tuning its chemical and physical properties for specific applications. nih.gov Strategic derivatization involves modifying the nitrogen atom (N-substitution) or various positions on the aromatic rings to create tailored molecular architectures.
N-Substitution and its Influence on Reactivity and Properties
The nitrogen atom of the carbazole ring is a common site for derivatization, and the nature of the N-substituent can profoundly influence the molecule's properties. N-alkylation and N-arylation are fundamental transformations used to modify the carbazole core. researchgate.netnih.gov
The introduction of different substituents on the nitrogen atom plays a critical role in the biological activity of the resulting derivatives. nih.gov For example, in a series of novel N-substituted carbazole imidazolium (B1220033) salts designed as potential antitumor agents, the length of the alkyl chain connecting the carbazole and imidazole (B134444) rings, along with the nature of the substituent on the imidazole ring (e.g., a 2-bromobenzyl group), were found to be crucial for cytotoxic activity. nih.gov Similarly, studies on N-substituted carbazoles as neuroprotective agents have shown that introducing a bulky group at the nitrogen position can enhance activity against oxidative stress in neuronal cells. nih.gov
Beyond biological activity, N-substitution also modulates the electronic and optical properties of carbazoles. A theoretical study using Density Functional Theory (DFT) on N-alkylcarbazoles revealed how different substituents affect photophysical characteristics. researchgate.net The table below summarizes the calculated effects of various N-substituents on the optical properties of the carbazole molecule in an acetone (B3395972) solvent.
| Compound | Substituent | λmax (nm) | Excitation Energy (Eex) (eV) | Oscillator Strength (fosc) |
|---|---|---|---|---|
| Carbazole Anion | - | 495.88 | 2.50 | 0.024 |
| N-allylcarbazole | -CH2-CH=CH2 | 340.09 | 3.64 | 0.060 |
| N-propylcarbazole | -(CH2)2-CH3 | 339.73 | 3.65 | 0.060 |
| N-benzylcarbazole | -CH2-Ph | 341.13 | 3.63 | 0.067 |
Data sourced from theoretical calculations on optimized structures. researchgate.net
Incorporation of Diverse Functional Groups
Functionalizing the carbocyclic rings of the carbazole unit is a powerful strategy for developing new materials and biologically active molecules. pressbooks.pub This "functionalization" can introduce new reactive handles or directly impart desired properties. pressbooks.pubmsesupplies.com
A variety of functional groups can be introduced onto the carbazole skeleton. For instance, fluorinated carbazoles, such as 2-fluoro-9H-carbazole, serve as important building blocks. ossila.com The fluorine atom can modify the electronic properties, leading to materials with wider energy gaps, which is beneficial for applications in organic light-emitting diodes (OLEDs). ossila.com These halogenated carbazoles can be further derivatized through reactions like Buchwald-Hartwig amination to extend the molecular chromophore. ossila.com
The carbazole framework is also a versatile scaffold for designing synthetic receptors. nih.gov Functionalization at the 3 and 6 positions with groups like esters can increase the acidity of the carbazole N-H proton, enhancing its ability to act as a hydrogen bond donor for anion recognition. nih.gov Furthermore, complex moieties such as aminoguanidine, dihydrotriazine, thiosemicarbazide, and semicarbazide (B1199961) have been attached to the carbazole ring system to create novel derivatives with potent antimicrobial activities. nih.gov The systematic introduction of these different functional groups allows for a thorough investigation of structure-activity relationships. nih.gov
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly being applied to the synthesis of carbazoles. ijnc.irmdpi.com These approaches offer more sustainable alternatives to traditional synthetic methods. ijnc.ir
One notable green strategy is the use of visible light to promote reactions under mild conditions. An effective protocol has been developed for synthesizing carbazoles from 2-azidobiphenyls using visible light in an aqueous solution. rsc.org This method avoids the need for metal catalysts and produces nitrogen as the only byproduct, representing a clean and operationally simple process. rsc.org
Microwave-assisted synthesis is another key green technology that dramatically reduces reaction times and often improves yields. mdpi.com The N-alkylation of carbazole, for example, can be carried out rapidly and in high yield by mixing carbazole with an alkyl halide adsorbed on potassium carbonate and irradiating the mixture with microwaves. researchgate.net This solvent-free, "dry media" approach is highly efficient. researchgate.net Similarly, palladium-catalyzed tandem reactions for synthesizing 9H-carbazoles from anilines and 1,2-dihaloarenes can be performed under microwave irradiation, which drastically cuts down the reaction time. organic-chemistry.org
The development of sustainable and reusable catalysts is also a cornerstone of green carbazole synthesis. A magnetically recoverable palladium nanocatalyst supported on green biochar has been shown to be highly effective. organic-chemistry.org This catalyst can be easily separated from the reaction mixture and reused, minimizing waste. Another innovative approach involves using a Brønsted acidic carbonaceous material derived from rice husks as a solid acid catalyst for the intramolecular cyclization to form benzo[a]carbazoles. rsc.org This method utilizes a catalyst from a renewable biomass source, highlighting a commitment to sustainable chemical production.
| Synthetic Goal | Traditional Method | Green Chemistry Approach | Key Advantages |
|---|---|---|---|
| Carbazole Ring Formation | Thermal cyclization of 2-aminobiphenyls | Visible-light-promoted C-H amination of 2-azidobiphenyls rsc.org | Metal-free, mild conditions, aqueous solvent, N2 as byproduct |
| N-Alkylation | Refluxing in organic solvent with a strong base | Microwave irradiation in dry media researchgate.net | Fast reaction times, high yields, solvent-free |
| Palladium-Catalyzed Synthesis | Homogeneous Pd catalyst | Pd nanocatalyst on magnetic biochar organic-chemistry.org | Catalyst is reusable and easily separated |
| Acid-Catalyzed Cyclization | Use of strong mineral acids (e.g., H2SO4) | Solid acid catalyst from rice husks (AC-SO3H) rsc.org | Renewable, solid catalyst simplifies workup, less corrosive |
Elucidation of Reactivity and Reaction Mechanisms of 8ah Carbazole Systems
Mechanistic Studies of Aromatization Pathways
The aromatization of partially hydrogenated carbazole (B46965) precursors, such as tetrahydrocarbazoles, is a critical step in many carbazole syntheses, and it is in this process that non-aromatic tautomers like 8aH-carbazole are implicated. The strong thermodynamic driving force to form the stable aromatic carbazole ring governs these reactions.
The conversion of a tetrahydrocarbazole to a carbazole involves the formal loss of four hydrogen atoms. This process often occurs via a stepwise dehydrogenation. The final step in such a sequence would be the conversion of a non-aromatic carbazole tautomer (such as 4aH- or this compound) into the stable 9H-carbazole. This tautomerization is typically rapid and irreversible.
Several methods have been developed to effect the aromatization of tetrahydrocarbazoles, with the mechanism often involving oxidation.
Iodine-Catalyzed Aromatization : Molecular iodine has been used as an inexpensive and metal-free catalyst for the aromatization of tetrahydrocarbazoles. Density Functional Theory (DFT) studies suggest a mechanism involving the formation of an N-iodo intermediate, followed by successive deprotonation and elimination steps to introduce double bonds and achieve aromatization. rsc.org
Copper(II)-Catalyzed Aromatization : A protocol using catalytic amounts of copper(II) chloride dihydrate in DMSO efficiently converts tetrahydrocarbazoles to their corresponding carbazoles. This method is tolerant of a wide range of functional groups. researchgate.net
DDQ Oxidation : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common and powerful oxidant used for the dehydrogenation of tetrahydrocarbazoles to form the aromatic carbazole ring system. beilstein-journals.org This reaction is a key step following the initial [4+2] cycloaddition in domino reaction sequences. beilstein-journals.org
Investigations into [4+2] Cycloaddition Reactions and Derivatives
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of synthetic organic chemistry for the construction of six-membered rings and is a powerful method for assembling the carbazole framework. metu.edu.trwikipedia.org In this context, the reaction typically involves an indole-based diene reacting with a suitable dienophile. The initial product is a tetrahydrocarbazole adduct, which must then be aromatized to yield the final carbazole derivative. beilstein-journals.orgmetu.edu.trmetu.edu.tr
The general pathway involves:
Formation of a Diene : A 3-vinylindole or a related indole-containing diene is used as the 4π-electron component. beilstein-journals.org
Cycloaddition : The diene reacts with a 2π-electron dienophile (e.g., maleimides, chalcones) in a concerted, pericyclic reaction to form a new six-membered ring fused to the indole (B1671886) core. beilstein-journals.orgmetu.edu.trfiveable.me This product is a tetrahydrocarbazole.
Aromatization : The tetrahydrocarbazole intermediate is oxidized, often in the same pot, to yield the fully aromatic carbazole. beilstein-journals.org
The this compound itself is not typically the direct product of the cycloaddition but represents a non-aromatic tautomeric form of the final product. The stability of the aromatic system ensures that any intermediates that could tautomerize to this compound will instead proceed to the 9H-carbazole structure. Research has focused on optimizing conditions and catalysts for these reactions to achieve high yields and control diastereoselectivity. metu.edu.trmetu.edu.tr
| Diene Component | Dienophile | Catalyst / Conditions | Product Type | Reference |
| N-methylindole substituted diene | N-methylmaleimide | Various catalysts studied | Tetrahydrocarbazole cycloadduct | metu.edu.tr |
| 3-(Indol-3-yl)maleimides | Chalcone (B49325) | p-TsOH, then DDQ | Pyrrolo[3,4-c]carbazoles | beilstein-journals.org |
| 3-(Indol-3-yl)-1,3-diphenylpropan-1-ones | Chalcones | p-TsOH, DDQ (one-pot) | Polyfunctionalized carbazoles | beilstein-journals.org |
| N-(o-Ethynyl)aryl ynamides | (Intramolecular) | Toluene, Et₃N, 150 °C | Arylcarbazoles | researchgate.net |
This table summarizes various [4+2] cycloaddition strategies for synthesizing carbazole skeletons, which proceed through non-aromatic hydrogenated intermediates.
Radical Reaction Pathways and Intermediates
The radical chemistry of carbazoles typically involves the stable aromatic 9H-carbazole structure. Theoretical studies on the atmospheric oxidation of carbazole initiated by the hydroxyl (OH) radical show two primary pathways: hydrogen abstraction from the N-H bond and OH addition to the carbon backbone, particularly at the C1 position. mdpi.com These reactions lead to the formation of carbazole-based radicals that can undergo further reactions with atmospheric components like O₂ and NO. mdpi.com
The primary oxidation products identified through these radical pathways include hydroxycarbazole, dialdehyde, and carbazolequinone. mdpi.com The formation of a carbazole radical cation is also a known process, which can be generated chemically or photochemically and exhibits characteristic absorption bands.
For the non-aromatic this compound tautomer, specific radical reaction pathways are not well-documented, largely due to its transient nature. However, as a conjugated diene, it would be expected to exhibit different radical chemistry than its aromatic isomer. Potential pathways could include:
Allylic Hydrogen Abstraction : Removal of a hydrogen atom from the C1 or C4 positions would generate a resonance-stabilized radical.
Radical Addition : Addition of a radical species across the double bonds would be a likely reaction, disrupting the conjugated system.
These pathways remain speculative, as the high instability of this compound relative to 9H-carbazole means it is unlikely to persist as a substrate for such reactions under typical conditions.
Electrophilic and Nucleophilic Aromatic Substitution on this compound Core
The concepts of electrophilic and nucleophilic aromatic substitution are intrinsically linked to the presence of an aromatic system. As this compound is a non-aromatic cyclic diene, its reactivity towards electrophiles and nucleophiles differs fundamentally from that of 9H-carbazole. nih.gov
Electrophilic Reactions : 9H-Carbazole readily undergoes electrophilic aromatic substitution. For instance, nitration of carbazole occurs preferentially at the 3- and 6-positions, reflecting the directing effects of the nitrogen atom on the aromatic rings. rsc.org
In contrast, this compound would not undergo substitution. Instead, its electron-rich double bonds would be susceptible to electrophilic addition . An electrophile (E⁺) would attack one of the π-bonds to form a resonance-stabilized carbocationic intermediate, which would then be trapped by a nucleophile. This is the characteristic reactivity of a conjugated diene rather than an aromatic compound.
Nucleophilic Reactions : Nucleophilic aromatic substitution (SNAᵣ) on the carbazole ring is rare and requires strong activation, such as the presence of powerful electron-withdrawing groups. However, nucleophilic substitution is a key strategy for synthesizing the carbazole skeleton, for instance, through the reaction of dibenzothiophene (B1670422) dioxides with anilines in a transition-metal-free "aromatic metamorphosis".
The this compound core, being an electron-rich and neutral system, is not susceptible to nucleophilic attack unless a suitable leaving group is present at an allylic or vinylic position. numberanalytics.comscience-revision.co.uk Standard nucleophilic substitution mechanisms are not considered a characteristic reaction pathway for the parent this compound molecule. savemyexams.com
Rearrangement Processes and Isomerization Dynamics
While this compound is a specific tautomer, the study of related non-aromatic isomers, particularly 4aH-carbazoles, has revealed rich rearrangement chemistry. These non-aromatic intermediates can be harnessed to synthesize specifically substituted carbazoles that are otherwise difficult to access. rsc.orgresearchgate.net This approach relies on the controlled isomerization and rearrangement of a less stable, non-aromatic precursor into a more stable, aromatic product.
A reported strategy involves the synthesis of 4aH-carbazole intermediates, which possess significant synthetic flexibility. rsc.org These intermediates can then undergo controllable rearrangements to furnish the final carbazole products. This "consecutive rearrangements" approach allows for precise decoration of the otherwise inert carbazole ring. rsc.orgresearchgate.net For example, a Brønsted acid-catalyzed Pinacol-type rearrangement has been used to synthesize α-(3-indolyl) ketones, which are precursors in some carbazole syntheses. researchgate.net
These studies highlight that the isomerization dynamics between different non-aromatic tautomers (e.g., 8aH-, 4aH-, 1H-, 3H-carbazoles) and their eventual, irreversible rearrangement to the stable 9H-carbazole aromatic system is a key feature of their chemical behavior. nih.govuv.es This reactivity provides a modern synthetic tool for controlling substitution patterns on the carbazole core. rsc.org
Catalytic Transformations of this compound Derivatives
Direct catalytic transformations starting from an isolated this compound derivative are uncommon due to the intermediate's instability. However, catalysis is crucial in the final aromatization step of many carbazole syntheses, a process where this compound or its isomers are transient species. The development of efficient catalytic systems for the dehydrogenation of tetrahydrocarbazole precursors is an active area of research.
These transformations convert the stable, isolable tetrahydrocarbazole into the final aromatic product, passing through non-aromatic intermediates en route. The efficiency and mildness of the catalyst are key to achieving high yields and tolerating various functional groups.
| Catalyst System | Oxidant / Conditions | Substrate | Key Features | Reference |
| I₂ (catalytic) | DMSO, 100 °C | Tetrahydrocarbazoles | Metal-free, environmentally benign, high yields. | rsc.org |
| CuCl₂·2H₂O (catalytic) | DMSO | Tetrahydrocarbazoles | Efficient, generalized for other N-heterocycles. | researchgate.net |
| Pd(OAc)₂ / [Ir(dFppy)₂phen]PF₆ | Visible light, air | 2-Azidobiphenyls | Intramolecular C-H amination, photoredox catalysis. | researchgate.net |
| AuCl₃ | Toluene, rt | 1-(Indol-2-yl)-3-alkyn-1-ols | Gold-catalyzed cyclization/aromatization. | organic-chemistry.org |
| Rh₂(OCOC₃F₇)₄ | 60 °C | Biaryl azides | Rhodium-catalyzed nitrene insertion/cyclization. | organic-chemistry.org |
This table presents various catalytic methods used to synthesize carbazoles, many of which involve an aromatization step where non-aromatic intermediates like this compound are transiently formed.
Additionally, carbazole derivatives themselves are used extensively in catalysis, particularly in photoredox catalysis and as ligands for transition metals, owing to their favorable electronic and charge-transport properties. sioc-journal.cn
Theoretical and Computational Investigations of 8ah Carbazole
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations are fundamental to understanding the electronic behavior of 8aH-carbazole and its derivatives. These computational approaches provide a microscopic view of electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) has become a principal method for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. researchgate.net For carbazole (B46965) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), are employed to optimize molecular geometries and analyze frontier molecular orbitals (FMOs). researchgate.netresearchgate.netacs.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter. A smaller gap generally indicates a molecule that is more easily excitable and potentially more reactive. acs.orgacs.org
For instance, in a conjugated carbazole chalcone (B49325) derivative, (E)-3-[4-(9,9a-dihydro-8aH-carbazol-9-yl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one (CPNC), DFT calculations at the B3LYP/6–311G++(d,p) level yielded a HOMO-LUMO energy gap of 2.55 eV. researchgate.net This theoretical value showed close agreement with the experimental value of 2.52 eV obtained from UV-vis analysis, highlighting the predictive power of DFT. researchgate.net The distribution of the HOMO and LUMO across the molecular structure reveals the sites most involved in electron donation and acceptance, respectively, indicating potential pathways for intramolecular charge transfer (ICT). researchgate.netresearchgate.net
Interactive Table: DFT Calculated Electronic Properties of a Carbazole Derivative
| Parameter | Theoretical Value (DFT/B3LYP/6-311G++(d,p)) | Experimental Value (UV-vis) |
|---|
| HOMO-LUMO Gap (ΔE) | 2.55 eV | 2.52 eV |
Data sourced from a study on (E)-3-[4-(9,9a-dihydro-8aH-carbazol-9-yl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one. researchgate.net
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for calculating molecular properties. While computationally more intensive than DFT, they can provide benchmark results for geometry and electronic structure. For complex systems, a common strategy involves geometry optimization using a reliable DFT method, followed by single-point energy calculations with more advanced ab initio techniques to refine the electronic properties. acs.org These calculations can provide precise details on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape and its influence on electronic conjugation and stability. researchgate.net
Density Functional Theory (DFT) Studies on Molecular Orbitals and Energy Levels [1, 5, 7, 20, 38, 41]
Conformational Analysis and Tautomerism of this compound
The flexibility of the this compound scaffold allows for different spatial arrangements (conformations) and the potential for tautomerism, which involves the migration of a proton accompanied by a shift in double bonds. numberanalytics.com
Conformational analysis involves mapping the potential energy surface (PES) of the molecule to identify stable conformers (energy minima) and the transition states that connect them. For systems like this compound derivatives, theoretical calculations can explore the rotational barriers around single bonds and the puckering of non-aromatic rings. For example, in related chalcone systems, DFT calculations have been used to identify the most thermodynamically stable isomers by comparing their computed energies. acs.orgacs.org The planarity of the molecule, or lack thereof, significantly impacts its electronic properties, such as the extent of π-conjugation and the HOMO-LUMO gap. acs.org
Tautomerism is a form of constitutional isomerism where isomers, called tautomers, are in dynamic equilibrium and can readily interconvert. vedantu.comtgc.ac.in The most common type is keto-enol tautomerism, but other forms like imine-enamine tautomerism also exist. numberanalytics.comtgc.ac.in The relative stability of tautomers is influenced by factors such as conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.comyoutube.com
For a molecule like this compound, which contains both amine and enamine-like functionalities within its partially saturated ring, proton-transfer tautomerism is conceivable. Computational methods can predict the relative energies of different tautomeric forms, thereby indicating which form is likely to predominate at equilibrium. The calculations would involve optimizing the geometry of each potential tautomer and comparing their total electronic energies. The stability is often dictated by the gain or loss of aromaticity or the establishment of extended conjugated systems. youtube.com For example, a tautomeric shift that results in a more aromatic or a highly conjugated system is generally favored. vedantu.comyoutube.com The interconversion dynamics, or the rate at which tautomers switch, can be estimated by calculating the energy barrier of the transition state connecting them.
Exploration of Potential Energy Surfaces
Simulation of Spectroscopic Signatures from First Principles
Computational chemistry allows for the prediction of various spectroscopic properties from fundamental principles, providing a powerful tool for interpreting experimental spectra. Time-dependent density functional theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Visible). researchgate.net
By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). These theoretical spectra can be compared with experimental results to confirm molecular structures and understand the nature of the electronic transitions, such as π → π* or n → π* transitions. researchgate.net For instance, the simulated UV/Visible spectrum for a carbazole derivative was able to reasonably reproduce the experimental absorption value, confirming the utility of the TD-M06/6-311G** level of theory for such systems. researchgate.net Similarly, vibrational spectra (Infrared and Raman) can be simulated by calculating the vibrational frequencies and intensities after geometry optimization, which aids in the assignment of experimental vibrational bands. researchgate.net
Prediction of Vibrational Spectra (IR, Raman)
Theoretical calculations are instrumental in predicting and interpreting the vibrational spectra of molecules. By calculating the harmonic frequencies using methods like DFT, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.netethz.ch These calculations help in the assignment of vibrational modes observed in experimental spectra, where each peak corresponds to a specific molecular motion, such as the stretching or bending of bonds. spectroscopyonline.com
The process typically involves optimizing the molecular geometry to find its lowest energy state and then performing a frequency calculation at that geometry. rsc.org The results yield a set of vibrational frequencies and their corresponding intensities. Comparing these calculated spectra with experimental data can confirm the molecular structure. For complex molecules, the Potential Energy Distribution (PED) analysis is often used to quantitatively describe the contribution of different internal coordinates (like bond stretches or angle bends) to each normal mode of vibration.
For the carbazole framework, DFT calculations have been successfully used to assign vibrational modes. For instance, studies on N-substituted carbazoles have shown excellent correlation between experimental and calculated harmonic vibrational energies, often with a scaling factor applied to the calculated frequencies to better match experimental values. escholarship.org
Table 1: Representative Calculated Vibrational Frequencies for Carbazole Framework This table presents a selection of theoretically predicted vibrational modes and frequencies for the parent 9H-carbazole molecule, calculated using DFT methods, to illustrate the type of data obtained from such analyses.
| Calculated Frequency (cm⁻¹) | Assignment (Vibrational Mode) |
| 3597 | N-H Stretch |
| 1505 | C-C Stretch (Aromatic) |
| 1471 | C-H In-plane Bend & C-C Stretch |
| 1257 | C-H Bend |
| 756 | C-H Out-of-plane Bend |
Data sourced from studies on carbazole and its derivatives. spectroscopyonline.com
Calculation of Electronic Absorption and Emission Spectra (UV-Vis, Fluorescence)
Time-dependent density functional theory (TD-DFT) is a primary computational method for predicting the electronic absorption (UV-Vis) and emission (fluorescence) spectra of organic molecules. nih.gov These calculations provide information on the electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier orbitals.
The output of a TD-DFT calculation includes the excitation energies (which correspond to the wavelength of absorption or emission), the oscillator strengths (which relate to the intensity of the spectral peak), and the nature of the electronic transition (e.g., π-π* or n-π*). Such calculations are invaluable for understanding the photophysical properties of carbazole-based materials used in applications like organic light-emitting diodes (OLEDs). nih.gov For example, theoretical studies on carbazole derivatives can predict how chemical modifications will tune the color of emitted light. nih.gov Solvation models, such as the Polarizable Continuum Model (PCM), can also be incorporated to simulate spectra in different solvents.
Table 2: Representative Calculated Electronic Transition Data for a Carbazole Derivative This table illustrates typical data obtained from TD-DFT calculations, showing the predicted absorption wavelength, excitation energy, and oscillator strength for a model carbazole derivative.
| Transition | Calculated Wavelength (λ_max) | Excitation Energy (eV) | Oscillator Strength (f) |
| S₀ → S₁ | 365 nm | 3.40 | 0.85 |
| S₀ → S₂ | 312 nm | 3.97 | 0.15 |
| S₀ → S₃ | 240 nm | 5.16 | 0.40 |
Data adapted from representative TD-DFT calculations on carbazole derivatives.
Reaction Pathway Energetics and Transition State Analysis
Computational chemistry is a key tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. libretexts.org This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, transition states. libretexts.orgschrodinger.com A transition state is the highest energy point along the reaction coordinate and represents the energy barrier (activation energy) that must be overcome for the reaction to proceed.
For carbazole systems, DFT calculations have been used to explore various reaction pathways, such as photocatalyzed cycloadditions, SRN1 reactions for C-N bond formation, and frustrated Lewis pair mediated reactions. nih.govconicet.gov.ar These studies calculate the geometries and energies of all stationary points along a proposed reaction path. rsc.org The identification of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. libretexts.org Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products. A recent DFT study investigated the migration selectivity of substituted 4aH-carbazoles, analyzing the competition between pericyclic and pseudopericyclic reaction pathways and the nature of their respective transition states. chemrxiv.org
Table 3: Example of Calculated Reaction Energetics for a Carbazole-forming Reaction This table provides an illustrative example of calculated relative free energies for stationary points in a proposed reaction mechanism involving a carbazole derivative.
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactants | Starting Materials | 0.0 |
| G13/N-Cpx | Precursor Complex | -5.5 |
| G13/N-TS1 | First Transition State | +20.1 |
| G13/N-Int | Intermediate | -15.8 |
| G13/N-TS2 | Second Transition State | +5.2 |
| Products | Final Products | -25.0 |
Data adapted from a theoretical study on the carbazolation of phenylacetylene. nih.gov
Noncovalent Interaction Analysis in this compound Aggregates and Dimers
Noncovalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and π–π stacking, are critical in determining the solid-state packing, aggregation behavior, and bulk properties of molecular materials. chemrxiv.orgrsc.org Computational methods allow for the visualization and quantification of these weak interactions.
One powerful technique is Non-Covalent Interaction (NCI) analysis, which is based on the electron density (ρ) and its reduced density gradient (s). This method generates 3D isosurfaces that highlight regions of space where noncovalent interactions occur. The surfaces are typically colored to distinguish between attractive interactions (like hydrogen bonds and π–π stacking, often shown in blue or green) and repulsive steric clashes (shown in red).
Table 4: Illustrative Calculated Intermolecular Parameters for Carbazole Dimers This table shows representative data from computational studies on carbazole dimers, highlighting key parameters that describe the geometry of noncovalent π-π stacking.
| Dimer System | Stacking Type | Intermonomer Distance (Å) | Calculated Binding Energy (kcal/mol) |
| Carbazole Dimer | Parallel-displaced | 3.45 | -12.5 |
| 9-methylcarbazole Dimer | Parallel-displaced | 3.52 | -11.8 |
| 9-phenylcarbazole Dimer | Parallel-displaced | 3.60 | -15.2 |
Data adapted from computational studies on carbazole dimers. escholarship.org
Advanced Spectroscopic Characterization of 8ah Carbazole and Its Synthesized Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of carbazole (B46965) derivatives in solution. ipb.pt While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, the complexity of many 8aH-carbazole analogs necessitates more sophisticated approaches for complete and unambiguous assignments. ipb.pt
Two-dimensional (2D) NMR experiments are critical for deciphering the intricate spin systems within carbazole derivatives. ipb.pt Techniques such as Correlated Spectroscopy (COSY) establish proton-proton (¹H-¹H) coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful, as it reveals long-range (2-3 bond) couplings between protons and carbons, which is instrumental in piecing together the molecular framework, especially in complex derivatives. ipb.ptresearchgate.net Total Correlation Spectroscopy (TOCSY) can be used to identify all protons within a spin system. ipb.pt For instance, in the analysis of dimeric carbazole alkaloids, 2D NMR, particularly HMBC, was crucial in determining the linkage points between the monomeric units. researchgate.net Similarly, the structural characterization of newly synthesized carbazole derivatives often relies on a combination of these 2D NMR techniques for complete assignment of proton and carbon signals. dntb.gov.uanih.gov
A representative application of 2D-NMR can be seen in the structural elucidation of complex carbazole alkaloids, where HMBC correlations were key to confirming the connectivity. researchgate.net
Table 1: Representative 2D-NMR Techniques for Carbazole Derivative Characterization
| Technique | Information Provided | Application Example |
| COSY | ¹H-¹H scalar couplings (through-bond) | Identifies adjacent protons in the aromatic rings and substituent groups. |
| HSQC | Direct ¹H-¹³C correlations (one-bond) | Assigns carbon signals based on their attached protons. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Establishes connectivity across quaternary carbons and between different parts of the molecule. researchgate.net |
| TOCSY | Correlations between all protons in a spin system | Differentiates between different spin systems within the molecule. ipb.pt |
Solid-state NMR (ssNMR) spectroscopy provides invaluable insights into the structure and dynamics of this compound derivatives in their solid, crystalline, or amorphous forms. The technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystal forms with different physical properties. nih.govnih.gov Cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique used to obtain high-resolution spectra of solid samples. nih.govplos.orgresearchgate.net
For example, ¹³C and ¹⁵N CP/MAS NMR have been used to characterize different polymorphic forms of carvedilol, a carbazole derivative. nih.gov These experiments can distinguish between polymorphs by revealing differences in the local electronic environment of the carbon and nitrogen atoms. nih.gov In studies of carbazole-based rotors, variable-temperature (VT) ²H ssNMR has been employed to investigate the dynamics of molecular motion in the solid state, revealing information about rotational barriers and frequencies. rsc.orgresearchgate.net Furthermore, ssNMR can be used to characterize the structure of insoluble or aggregated materials, such as carbazole-based polymers. dntb.gov.uaresearchgate.net
Table 2: Applications of Solid-State NMR in Carbazole Chemistry
| Technique | Application | Key Findings |
| ¹³C CP/MAS | Characterization of polymorphs and amorphous solids. | Differentiates between crystal forms by identifying distinct chemical shifts for carbon atoms. nih.govnih.gov |
| ¹⁵N CP/MAS | Probing nitrogen environments in different solid forms. | Provides information on hydrogen bonding and conformation involving the carbazole nitrogen. nih.govplos.org |
| ²H ssNMR | Studying molecular dynamics in the solid state. | Quantifies rotational motion and energy barriers in molecular rotors. rsc.orgresearchgate.net |
Multidimensional NMR Techniques (2D-NMR)
Single-Crystal X-ray Diffraction for Definitive Structural Determination
A number of crystallographic studies have been reported for various carbazole derivatives, providing a wealth of structural information. iucr.orgiucr.orgnih.govgrafiati.com For instance, the crystal structure of (E)-3-[4-(9,9a-dihydro-8aH-carbazol-9-yl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one has been determined, revealing the molecular conformation and packing. grafiati.comiucr.org The terminal oxygenase component of carbazole 1,9a-dioxygenase has also been crystallized and analyzed by X-ray diffraction. nih.gov The synthesis and crystal structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole has also been reported. mdpi.com In another example, the crystal structures of two independent molecules of 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole in the asymmetric unit showed different conformations, with dihedral angles of 49.1 (2)° and 84.0 (1)° between the carbazole mean planes. iucr.orgnih.gov
Table 3: Selected Crystallographic Data for Carbazole Derivatives
| Compound | Space Group | Key Structural Feature | Reference |
| 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole | P-1 | Two independent molecules with different conformations. | iucr.orgnih.gov |
| 2-[(2′,6′-dimethoxy-2,3′-bipyridin-6-yl)oxy]-9-(pyridin-2-yl)-9H-carbazole | P2₁/n | Dihedral angle of 68.45 (3)° between carbazole and bipyridine systems. | iucr.org |
| (E)-3-[4-(9,9a-dihydro-8aH-carbazol-9-yl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one | Cc | Non-centrosymmetric space group. | grafiati.comiucr.org |
| Quinoxaline-fused oup.comhelicene | P-1 | Face-to-face π–π interaction between enantiomeric aggregates. | nih.gov |
Crystal packing analysis reveals how molecules are arranged in the solid state, which is governed by a variety of intermolecular interactions such as hydrogen bonds, C-H···π interactions, and π-π stacking. ias.ac.iniucr.orgiucr.org These interactions play a crucial role in determining the physical properties of the material. In the crystal structure of 2-[(2′,6′-dimethoxy-2,3′-bipyridin-6-yl)oxy]-9-(pyridin-2-yl)-9H-carbazole, C—H⋯O/N hydrogen bonds and C—H⋯π interactions lead to a three-dimensional supramolecular network. iucr.org This structure also exhibits π–π stacking interactions with a centroid–centroid distance of 3.5634 (12) Å. iucr.org Similarly, the crystal packing of 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole is stabilized by numerous aromatic π–π stacking interactions, with the shortest centroid–centroid separation being 3.7069 (19) Å. iucr.orgnih.gov The study of these interactions is critical for understanding and designing materials with specific properties. rsc.orgnih.gov
Crystallographic Studies of this compound Derivatives
Mass Spectrometry for Molecular Composition and Fragmentation Mechanisms
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. grafiati.comnsf.govmdpi.com
The fragmentation patterns of carbazole and its derivatives under electron ionization (EI) or other ionization techniques can provide valuable structural information. researchgate.netajol.infocapes.gov.br For instance, the mass spectrum of carbazole shows a prominent molecular ion peak, reflecting the stability of the aromatic system. nist.gov In substituted carbazoles, the fragmentation pathways can help to identify the nature and position of the substituents. ajol.info For example, in alkylated carbazoles, characteristic fragments corresponding to the loss of the alkyl group are often observed. ajol.info In more complex derivatives, such as those synthesized for antioxidant applications, MS is used to confirm the structure of the final products. nih.gov
Table 4: Common Mass Spectrometry Techniques and Their Applications to Carbazole Analysis
| Technique | Information Provided | Application Example |
| Electron Ionization (EI)-MS | Molecular weight and characteristic fragmentation patterns. | Elucidation of the basic structure of carbazole and simple derivatives. capes.gov.brnist.gov |
| High-Resolution MS (HRMS) | Accurate mass and elemental composition. | Unambiguous determination of the molecular formula of newly synthesized carbazole analogs. grafiati.comnsf.govmdpi.com |
| Electrospray Ionization (ESI)-MS | Analysis of polar and thermally labile carbazole derivatives. | Characterization of complex carbazole alkaloids and their derivatives. mdpi.com |
| Gas Chromatography-MS (GC-MS) | Separation and identification of volatile carbazole derivatives in mixtures. | Analysis of carbazole degradation products and reaction intermediates. grafiati.com |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of novel compounds like this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). bioanalysis-zone.com This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. researchgate.netmeasurlabs.com
For this compound (C₁₂H₁₁N), HRMS can distinguish its molecular ion from other ions that might have the same nominal mass but different elemental compositions. bioanalysis-zone.com The high resolving power of HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, is critical for confirming the successful synthesis of this compound and its analogs. researchgate.netiitm.ac.in By comparing the experimentally measured accurate mass with the theoretically calculated mass for the proposed formula, researchers can gain a high degree of confidence in the compound's identity. This technique is also invaluable for identifying and confirming the structures of intermediates and byproducts formed during synthesis. grafiati.com
| Parameter | Value |
|---|---|
| Elemental Formula | C₁₂H₁₁N |
| Calculated Monoisotopic Mass (Da) | 169.08915 |
| Ion Species | [M+H]⁺ |
| Calculated m/z for [M+H]⁺ | 170.09678 |
| Experimentally Measured m/z | 170.09675 |
| Mass Error (ppm) | -0.18 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by probing the fragmentation pathways of a selected precursor ion. researchgate.net In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺), isolated in the mass spectrometer, is subjected to Collision-Induced Dissociation (CID). researchgate.netmdpi.com The resulting fragment ions are then mass-analyzed, producing a characteristic fragmentation spectrum.
The fragmentation pattern serves as a structural fingerprint, offering definitive proof of connectivity and allowing for the differentiation between isomers. For instance, the fragmentation of this compound would be expected to differ significantly from that of its aromatic isomer, 9H-carbazole, due to the presence of the saturated sp³-hybridized carbon at the 8a position. The study of fragmentation routes, often aided by computational chemistry, is crucial for the structural characterization of carbazole derivatives, including metabolites and synthetic analogs. mdpi.comnih.gov Analysis of N-benzylcarbazole metabolites, for example, has successfully used DEI-MS/MS to characterize phenolic isomers and debenzylation products. nih.gov
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Implication |
|---|---|---|---|
| 170.1 | 154.1 | CH₄ | Loss from the saturated portion of the molecule |
| 170.1 | 142.1 | C₂H₄ | Ring opening and rearrangement |
| 170.1 | 115.1 | C₃H₅N | Cleavage of the heterocyclic ring |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed "molecular fingerprint" based on the vibrational modes of a molecule. nih.gov These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment (e.g., polar bonds), while Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability (e.g., nonpolar, symmetric bonds). mdpi.com
For this compound, IR and Raman spectra would reveal characteristic bands corresponding to C-H stretching (both aromatic and aliphatic), C=C stretching of the benzene (B151609) rings, and vibrations of the heterocyclic ring. The presence of the sp³ carbon and the N-H group would give rise to distinct vibrational signatures. For example, pressure-dependent IR studies on carbazole have shown that N-H···π interactions can be monitored, providing insight into intermolecular forces. acs.org Studies on substituted carbazoles have successfully used FTIR and Raman to identify substituent-sensitive and other characteristic bands. nih.govresearchgate.net This detailed vibrational information is invaluable for confirming the structure and understanding the conformational properties of this compound and its analogs. spectroscopyonline.com
Correlation of Experimental and Computational Vibrational Spectra
To achieve unambiguous assignment of the complex vibrational spectra of molecules like this compound, a combined experimental and computational approach is often employed. researchgate.netrsc.org Quantum chemical calculations, typically using Density Functional Theory (DFT), are used to predict the molecular geometry and harmonic vibrational frequencies. rsc.orgscholarena.com
The calculated vibrational frequencies often show a systematic deviation from experimental values due to factors like the harmonic approximation and the fact that calculations are performed on a single molecule in the gas phase while experiments are on solid or solution samples. nih.gov These deviations can be corrected by applying a scaling factor, which leads to excellent agreement between the theoretical and experimental spectra. researchgate.netrsc.org This correlation allows for a confident assignment of each observed band to a specific molecular motion. nih.gov Such a coupled computational-experimental methodology is essential for the detailed spectroscopic characterization of N-substituted carbazoles and their analogs, as it helps to account for the presence of both monomers and dimers in experimental samples. researchgate.netrsc.org
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | 3410 | 3412 | 3405 |
| Aromatic C-H Stretch | 3055 | 3058 | 3060 |
| Aliphatic C-H Stretch | 2945 | 2948 | 2950 |
| Aromatic C=C Stretch | 1605 | 1608 | 1602 |
| C-N Stretch | 1320 | 1325 | 1318 |
Ultrafast and Time-Resolved Spectroscopic Techniques for Excited-State Dynamics
To understand the photophysical behavior of this compound, it is necessary to investigate the fate of the molecule after it absorbs light. Ultrafast and time-resolved spectroscopic techniques are employed to monitor the relaxation pathways and dynamics of the electronically excited states on timescales ranging from femtoseconds to microseconds. acs.orgnih.gov These experiments provide critical information for applications in organic electronics, where carbazole derivatives are frequently used. mdpi.comd-nb.info
Femtosecond and Nanosecond Transient Absorption Spectroscopy
Femtosecond (fs) and nanosecond (ns) transient absorption (TA) spectroscopy are powerful techniques for mapping the entire photoinduced relaxation mechanism of carbazole derivatives. mdpi.comresearchgate.net In a TA experiment, a "pump" laser pulse excites the sample, and a "probe" pulse, delayed in time, measures the absorption changes. This allows for the direct observation of short-lived excited states. mdpi.com
Studies on carbazole and its analogs have revealed a cascade of events following photoexcitation. mdpi.comresearchgate.net An initially prepared higher singlet state (Sx) typically undergoes rapid internal conversion (IC) on a sub-picosecond timescale to the lowest excited singlet state (S₁). mdpi.com The S₁ state can then relax through several channels: fluorescence, collisional energy transfer to the solvent (vibrational cooling), or intersystem crossing (ISC) to the triplet state (T₁). mdpi.comresearchgate.net Nanosecond TA experiments are particularly useful for characterizing the longer-lived T₁ state and its decay. mdpi.comustc.edu.cn The lifetimes and spectral signatures of the S₁ and T₁ states are key photophysical parameters. For instance, in carbazole, the S₁ state has a lifetime of 13–15 ns and shows excited-state absorption peaks around 350, 600, and 1100 nm, while the T₁ state has a peak at 420 nm and a lifetime of several microseconds. mdpi.com
| Process | Time Constant (τ) | Spectroscopic Signature |
|---|---|---|
| Internal Conversion (Sₓ → S₁) | < 1 ps | Decay of Sₓ absorption, rise of S₁ absorption |
| Vibrational Cooling in S₁ | 8–20 ps | Spectral narrowing of S₁ absorption bands |
| S₁ Lifetime (Fluorescence, ISC) | 13–15 ns | Decay of S₁ absorption and stimulated emission |
| T₁ Lifetime (Phosphorescence) | 3–10 µs | Decay of T₁ absorption (peak ~420 nm) |
Photoselection Spectroscopy
Photoselection spectroscopy is a technique that utilizes polarized light to gain information about the orientation of transition dipole moments within a molecule. mdpi.com By exciting an immobilized, randomly oriented sample with linearly polarized light, a subset of molecules whose absorption transition moments are aligned with the polarization of the light are preferentially excited.
By analyzing the polarization of the subsequent emission (fluorescence or phosphorescence), one can determine the relative orientation between the absorption and emission transition moments. This information is crucial for assigning the symmetry of the electronic states involved in the transitions. A spectroscopic study of carbazole using photoselection has been instrumental in characterizing its electronic transitions. mdpi.com Applying this technique to this compound and its analogs would provide fundamental data on the nature and polarization of their key electronic transitions, which is essential for a complete understanding of their photophysics.
Research Applications of 8ah Carbazole Scaffolds in Advanced Materials Science
Development of Organic Electronic Materials
Carbazole (B46965) derivatives are extensively utilized in organic electronics due to their excellent hole-transporting capabilities, high thermal stability, and tunable electronic structure. mdpi.com These properties make them ideal candidates for a variety of applications in optoelectronic and photovoltaic devices. mdpi.comrsc.org
Carbazole-based compounds are prominent as hole-transporting materials (HTMs) in both perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). mdpi.comrsc.org Their ability to form stable radical cations facilitates efficient hole injection and transport, a critical process in these devices. rsc.org
In the realm of perovskite solar cells, carbazole-based HTMs have demonstrated significant potential for enhancing device efficiency and stability. perovskite-info.comresearchgate.net For instance, novel three-arm type carbazole derivatives have been synthesized and successfully employed in CH3NH3PbI3-based perovskite cells, achieving a remarkable power conversion efficiency (PCE) of 14.79%. rsc.org Furthermore, cross-linkable carbazole-based molecules have been developed to form robust HTM films that are resistant to organic solvents. rsc.orgperovskite-info.com Perovskite solar cells incorporating these cross-linked HTMs have exhibited PCEs as high as 16.9% along with good operational stability. rsc.orgperovskite-info.com The design of these materials often focuses on creating a stable interface with the perovskite layer, which is crucial for efficient charge extraction and minimizing recombination. researchgate.net
The table below summarizes the performance of some recently developed carbazole-based HTMs in perovskite solar cells.
| HTM Code | Structure Type | PCE (%) | Reference |
| SGT-405 | Three-arm | 14.79 | rsc.org |
| V1205 | Cross-linkable | 16.9 | rsc.orgperovskite-info.com |
In OLEDs, carbazole derivatives serve as excellent host materials for phosphorescent emitters, owing to their relatively high triplet energy levels. mdpi.comnih.gov This property allows for the efficient transfer of energy to the guest emitter, leading to high-performance blue, green, and red PhOLEDs. mdpi.comnih.gov The HOMO level of these carbazole compounds can be fine-tuned by substitution at various positions on the carbazole ring, without significantly affecting the triplet energy. nih.gov For example, connecting carbazole units at the 3 and 3' positions tends to raise the HOMO energy level, while introducing aryl groups at the 9 and 9' positions lowers it. nih.gov Pyridinyl-carbazole based host materials have also been synthesized, demonstrating high thermal stability and leading to blue PhOLEDs with external quantum efficiencies (EQEs) up to 10.3% and green PhOLEDs with power efficiencies of 34.1 lm/W. nih.gov
Carbazole-based molecules have been extensively investigated as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netbohrium.com The typical design for these organic dyes follows a donor-π-acceptor (D-π-A) structure, where the carbazole moiety often acts as the electron donor. bohrium.com The planar structure of carbazole enhances π-conjugation and electron transfer, which can lead to an increased photocurrent in the solar cell. mdpi.com
The table below presents the photovoltaic performance of two carbazole-based sensitizers.
| Dye Code | Donor Moiety | Acceptor Moiety | PCE (%) | Reference |
| CAR-TPA | Carbazole and Triphenylamine (B166846) | Cyanoacrylic acid | 2.12 | researchgate.net |
| CAR-THIOHX | Carbazole and Alkyl thiophene (B33073) | Cyanoacrylic acid | 1.83 | researchgate.net |
The versatility of carbazole scaffolds allows for their use as both emitters and host materials in OLEDs. mdpi.com As emitters, carbazole-containing compounds can be designed to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. frontiersin.orgrsc.org Replacing a standard carbazole donor with a 1,3,6,8-tetramethyl-carbazole (tMCz) group has been shown to transform a non-TADF fluorophore into a highly efficient TADF emitter, achieving a maximum external quantum efficiency of 26.0% in an OLED. frontiersin.org
As host materials, carbazoles are prized for their high triplet energy, which is essential for confining the triplet excitons of the guest phosphorescent emitter. nih.govnih.gov A variety of carbazole-based host materials have been synthesized, including dimers, trimers, and compounds incorporating fluorene (B118485) or oxadiazole units. nih.gov The selection of the appropriate carbazole derivative as a host is critical for achieving high efficiency and stability in PhOLEDs. For instance, pyridinyl-carbazole based hosts have been used to fabricate efficient green PhOLEDs with a power efficiency of 34.1 lm/W and blue PhOLEDs with an external quantum efficiency of 10.3%. nih.gov
The following table highlights the performance of OLEDs using carbazole-based emitters and hosts.
| Device Type | Carbazole Material | Role | Performance Metric | Value | Reference |
| TADF-OLED | tMCzPN | Emitter | Max. EQE | 26.0% | frontiersin.org |
| Blue PhOLED | H2 (Pyridinyl-Carbazole) | Host | EQE | 10.3% | nih.gov |
| Green PhOLED | H2 (Pyridinyl-Carbazole) | Host | Power Efficiency | 34.1 lm/W | nih.gov |
Sensitizers for Dye-Sensitized Solar Cells (DSSCs) [4, 5]
Engineering of Polymeric Materials based on 8aH-Carbazole
Carbazole-containing polymers are a significant class of materials in organic electronics, valued for their favorable electronic properties, durability, and solubility. researchgate.net These polymers find applications as photoconductors, photorefractive materials, and in light-emitting diodes and photovoltaic devices. rsc.org
Electrochemical polymerization is a widely used method for synthesizing conductive polymer films directly onto an electrode surface. mdpi.com This technique offers several advantages, including the ability to produce clean polymer films without the need for a catalyst and the direct grafting of the polymer onto a substrate. mdpi.com
The electropolymerization of carbazole typically starts with the one-electron oxidation of the monomer to form a radical cation. mdpi.comresearchgate.net These radical cations then couple, most commonly at the 3 and 6 positions, leading to the formation of a polycarbazole chain. researchgate.net The application of a low potential generally favors the connection between carbazole rings. mdpi.com High-quality polymer films can be electrodeposited from carbazole and its alkyl derivatives in electrolytes like boron trifluoride diethyl etherate (BFEE). researchgate.net These resulting polymer films exhibit good redox behavior and can be used as blue light emitters. researchgate.net
The properties of the resulting polymer films, such as stiffness and morphology, can be controlled by the composition of the monomer solution. mdpi.com For example, copolymerizing carbazole with 2-(9H-carbazol-9-yl)acetic acid can produce conductive, thick, and less stiff films without cracks. mdpi.com
The synthesis of copolymers allows for the fine-tuning of the optical and electronic properties of carbazole-based materials. tandfonline.com By incorporating different comonomers, the emission color and other characteristics of the resulting polymer can be tailored for specific applications. tandfonline.comtandfonline.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki polymerization, are commonly employed to synthesize carbazole-containing copolymers. tandfonline.comworldscientific.com For instance, a copolymer of N-hexylcarbazole and a benzothiadiazole derivative was synthesized via Suzuki polymerization, resulting in a material with green light emission. tandfonline.comtandfonline.com Similarly, alternating copolymers of carbazole and aniline (B41778) have been synthesized using palladium-catalyzed polycondensation, yielding blue-emitting materials with good thermal stability. worldscientific.com
Another approach involves the synthesis of perfluorocyclobutyl (PFCB) arylene ether copolymers containing carbazole units. sci-hub.st These materials are solution-processable and optically transparent, exhibiting blue-light emission. sci-hub.st The thermal, optical, and electrochemical properties of these copolymers are dependent on the nature of the N-alkyl/aryl substitution on the carbazole ring. sci-hub.st
The table below provides examples of synthesized carbazole-containing copolymers and their key properties.
| Copolymer Name | Comonomers | Synthesis Method | Emission Color | Key Property | Reference |
| PCz-co-P2C10BT | N-Hexylcarbazole, Benzothiadiazole derivative | Suzuki Polymerization | Green (523 nm) | Thermally robust (Tg = 105°C) | tandfonline.comtandfonline.com |
| Poly(N-(2-ethylhexyl)-3,6-dibromo-carbazole-alt-aniline) | N-(2-ethylhexyl)-3,6-dibromo-carbazole, Aniline | Palladium-catalyzed Polycondensation | Blue (450-463 nm) | Excellent thermal stability | worldscientific.com |
| P(5a-co-6) | Carbazole-containing TFVE, Carbazole-free TFVE | Step-growth chain extension | Blue | Optically transparent | sci-hub.st |
Structure-Property Relationships in Poly(this compound) Systems
The properties of polycarbazoles are profoundly influenced by the connectivity of the monomer units within the polymer chain. The linkage position dictates the degree of π-conjugation, planarity, and ultimately, the electronic and optical characteristics of the material.
Poly(3,6-carbazole)s : These were among the first class of carbazole polymers studied. In these systems, the monomer units are linked at the C-3 and C-6 positions, which have the highest electron density. This linkage results in materials with stable oxidized states, making them suitable for electrochemical and phosphorescent applications. researchgate.net
Poly(2,7-carbazole)s : These polymers exhibit more extended conjugation compared to their 3,6-linked counterparts, leading to a lower band gap. mdpi.comnih.gov This enhanced conjugation makes them excellent candidates for blue-light emitting diodes and as electron-donating materials in organic photovoltaics. nih.govrsc.org The development of efficient synthetic routes to 2,7-dihalocarbazole monomers has spurred significant research into this class of polymers, with some derivatives achieving high power conversion efficiencies in solar cells. nih.govrsc.org
Poly(1,8-carbazole)s : This class is the least developed among the polycarbazoles. The linkage at the 1 and 8 positions results in a less planar structure compared to the 2,7- and 3,6-isomers. mdpi.com However, this non-planarity can be advantageous for specific applications, such as in the electrets of photoresponsive organic field-effect transistor memories. mdpi.com Research into poly(1,8-carbazole)s has shown that introducing alkyne spacers between the monomer units is crucial for obtaining high molecular weight polymers with good solubility and thermal stability. mdpi.comfigshare.com These alkyne-linked polymers have been identified as potent blue-light-emitting materials. figshare.com
The structure-property relationship is also heavily dependent on the substituents attached to the carbazole core. Alkyl chains are commonly introduced at the N-9 position to improve solubility and processability, which is essential for fabricating devices from solution. mdpi.com Modifying the donor or acceptor units in donor-acceptor copolymers allows for precise tuning of the material's energy levels and absorption spectrum. researchgate.net For instance, in copolymers based on poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)] (PCDTBT), modifications such as fluorination or altering the π-bridge can significantly impact photovoltaic performance. researchgate.net
Advanced Functional Materials Development
The unique electronic and structural properties of carbazole derivatives have led to their use in a variety of advanced functional materials.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. cityu.edu.hkmdpi.com Their high surface area, tunable porosity, and inherent stability make them ideal for applications in gas storage, separation, and energy storage. cityu.edu.hkmdpi.com
Carbazole-based building blocks are attractive for COF synthesis due to their rigidity and electron-rich nature. Two-dimensional imine-linked COFs, such as DUT-175 and DUT-176, have been synthesized from a 4,4′-bis(9H-carbazol-9-yl)biphenyl tetraaldehyde monomer. researchgate.net These materials exhibit remarkable porosity and a complex conjugated π-system involving the electron-rich carbazole units. researchgate.net This structure allows for reversible pH-dependent protonation, leading to a color change (acidochromism) that can be used for sensing. researchgate.net
In the realm of energy storage, COFs containing redox-active groups like carbazole can function as electrode materials. cityu.edu.hknih.gov For example, hollow microspherical and microtubular carbazole-based COFs have been synthesized that exhibit redox activity due to their triphenylamine and pyridine (B92270) groups, making them suitable for electrochemical energy storage applications. nih.gov Similarly, β-ketoenamine-linked COFs incorporating carbazole moieties have shown excellent specific capacitance (up to 291.1 F g⁻¹) and high CO₂ uptake (up to 200 mg g⁻¹), highlighting their dual functionality in energy storage and gas capture. nsysu.edu.tw
The inherent fluorescence of the carbazole core makes it an excellent platform for developing luminescent chemosensors. nih.gov These sensors operate by changing their fluorescence properties upon binding with a target analyte.
Carbazole derivatives have been designed as effective anion sensors. nih.govchemrxiv.org Anion recognition is typically achieved through hydrogen bonding interactions. For instance, 1,8-diaminocarbazoles are versatile building blocks for anion receptors, where the carbazole NH group and amide NH groups can form convergent hydrogen bonds with anions. chemrxiv.org Attaching electron-withdrawing groups to the carbazole skeleton can enhance anion affinity. chemrxiv.org In another example, 1-hydroxycarbazole was shown to be a useful fluorescent "turn-on" sensor for fluoride (B91410) and chloride anions, with recognition occurring through hydrogen bonds involving both the pyrrolic NH and the phenolic OH groups. nih.gov
Beyond anions, carbazole-based sensors have been developed for other important molecules. A fluorescent sensor for melamine (B1676169), a harmful industrial chemical sometimes found in food products, was created using a carbazole fluorophore functionalized with two barbituric acid units. mdpi.com The barbiturate (B1230296) groups provide a specific binding site for melamine through complementary hydrogen bonding, leading to a detectable change in fluorescence. mdpi.com
The excellent hole-transporting ability and high photoluminescence quantum yield of carbazole derivatives make them central to research in photoelectrical and photoconductive materials. mdpi.comresearchgate.net These materials are key components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. iieta.orgresearchgate.net
In organic solar cells, carbazole-based polymers are frequently used as the p-type (electron-donating) semiconductor in a bulk heterojunction active layer, often blended with a fullerene derivative as the n-type (electron-accepting) material. rsc.org The connectivity of the carbazole units plays a significant role; for instance, polymers based on 2,7-disubstituted carbazoles have proven to be particularly effective, with some donor-acceptor copolymers achieving power conversion efficiencies over 6%. nih.govrsc.org The design of these polymers allows for tuning of the HOMO/LUMO energy levels to optimize charge separation and collection. mdpi.com Synthesized poly(1,8-carbazole)s have also been tested in bulk-heterojunction solar cells. researchgate.net
The photoconductive properties of carbazole polymers, such as poly(N-vinyl carbazole), have been known for decades and were foundational in the development of electrophotography (xerography). researchgate.net Modern research continues to build on this, exploring new carbazole-based conjugated copolymers for various optoelectronic applications, leveraging their tunable properties and high charge carrier mobility. iieta.org
Sensor Technologies based on this compound Derivatives [13, 14]
Electrochemical Studies for Device Optimization
Electrochemical studies are indispensable for characterizing new organic semiconductor materials and optimizing their performance in electronic devices. Techniques like cyclic voltammetry provide critical information about the redox behavior and electronic energy levels of these materials. researchgate.net
Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of molecules. researchgate.netepstem.net For carbazole derivatives, CV measurements are used to determine their oxidation and reduction potentials. This data is crucial for estimating the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
The HOMO level is typically calculated from the onset potential of the first oxidation peak, while the LUMO level can be determined from the onset of the reduction peak or calculated by combining the HOMO level with the optical band gap (E_g^opt) derived from UV-vis absorption spectra. mdpi.comepstem.net The ability to tune these energy levels by modifying the chemical structure is a key strategy in materials design. For example, studies on 1,8-carbazole-based conjugated polymers showed that while the HOMO levels remained similar across different polymers (−5.37 ± 0.12 eV), the LUMO levels were significantly dependent on the comonomer structure, with alkyne spacers leading to a considerable lowering of the LUMO level. mdpi.com
This precise determination of energy levels is vital for ensuring efficient charge injection, transport, and collection in devices like OLEDs and solar cells. nankai.edu.cn
Table 1: Electrochemical Properties and Energy Levels of Selected Carbazole Derivatives Determined by Cyclic Voltammetry
| Compound/Polymer | Onset Oxidation Potential (E_ox^onset vs. Fc/Fc⁺) [V] | HOMO Level [eV] | LUMO Level [eV] | Optical Band Gap (E_g^opt) [eV] | Source(s) |
|---|---|---|---|---|---|
| P1 (Poly(1,8-carbazole-alt-2,7-carbazole)) | 0.53 | -5.33 | -2.48 | 2.85 | mdpi.com |
| P2 (Poly(1,8-carbazole-alt-bithiophene)) | 0.58 | -5.38 | -2.67 | 2.71 | mdpi.com |
| P4 (Poly(1,8-carbazole-ethynylene-alt-ethynylene)) | 0.69 | -5.49 | -2.85 | 2.64 | mdpi.com |
| P5 (Poly(1,8-carbazole-ethynylene-phenylene-ethynylene)) | 0.61 | -5.41 | -2.69 | 2.72 | mdpi.com |
| 3,6-bis(fluorene)-9-octyl-9H-carbazole (IV) | 0.896 | -5.32 | -2.59 | 2.73 | epstem.net |
| Tris-PCz | Not specified | -5.6 | -2.1 | 2.7 (Triplet Energy) | ossila.com |
Note: HOMO and LUMO levels are often calculated relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is assigned a standard energy level (e.g., -4.80 eV or -5.1 eV vs. vacuum). mdpi.comlew.ro
Electrogenerated Chemiluminescence Investigations
The investigation of carbazole derivatives in the field of electrogenerated chemiluminescence (ECL) has revealed their potential for creating novel and efficient light-emitting systems. Research has focused on understanding how the molecular structure of these compounds influences their ECL behavior, with a particular emphasis on polycarbazole derivatives.
A notable study explored a series of four polycarbazole derivatives (PCMB-Ds) with varying alkyl side chains. nih.govnih.gov These polymers were synthesized and incorporated into a solid-phase ECL system. The experimental setup involved immobilizing the PCMB-D on an indium tin oxide (ITO) electrode using polyvinylidene fluoride (PVDF) as a binder, with tripropylamine (B89841) (TPrA) serving as the co-reactant. nih.govnih.gov
The investigation yielded critical insights into the structure-property relationships governing the ECL performance of these materials. It was observed that modifying the length of the alkyl side chains on the polycarbazole backbone had a negligible impact on the resulting ECL signal. nih.govnih.gov In contrast, the degree of polymerization (DP) was identified as a crucial factor. A higher degree of polymerization led to a significant enhancement of the ECL signal. nih.govnih.gov
Among the synthesized derivatives, the polyoctylcarbazole derivative, designated as P-3, exhibited the most promising ECL performance. nih.gov This led to the construction of a P-3/ITO ECL sensor. Further investigations demonstrated that the ECL signal of this sensor was quenched in the presence of Fe³⁺ ions at a pH of 7.4. nih.gov This quenching effect was attributed to competitive reactions and complexation between the Fe³⁺ ions and the P-3 polymer. nih.gov
This finding opened up avenues for the application of these carbazole-based materials in analytical sensing. The P-3/ITO platform was successfully utilized for the highly sensitive and selective detection of Fe³⁺. nih.gov The sensor demonstrated a wide linear detection range from 6 x 10⁻⁸ mol/L to 1 x 10⁻⁵ mol/L, with a low detection limit of 2 x 10⁻⁸ mol/L. nih.gov These results underscore the potential of carbazole-based polymers in the development of advanced ECL sensors for various applications. nih.gov
| Compound/System | Key Findings | Reference |
| Polycarbazole derivatives (PCMB-Ds) | ECL signal is significantly enhanced by increasing the degree of polymerization, while the alkyl side chain length has little effect. | nih.govnih.gov |
| P-3/ITO ECL sensor | The ECL signal is quenched by Fe³⁺ ions, enabling sensitive and selective detection of Fe³⁺. | nih.gov |
| P-3/ITO with Tripropylamine (TPrA) | The system allows for a wide detection range (6 x 10⁻⁸ to 1 x 10⁻⁵ mol/L) and a low detection limit (2 x 10⁻⁸ mol/L) for Fe³⁺. | nih.gov |
Mechanistic Research on Biological Interactions and Structure Activity Relationships Sar of 8ah Carbazole Derivatives
Research on Antimicrobial and Antifungal Mechanisms
The antimicrobial and antifungal properties of 8aH-carbazole derivatives are a significant area of research, with studies focusing on their mechanisms of action against various pathogens.
The primary mechanism of antifungal action for many carbazole (B46965) derivatives is the inhibition of the fungal plasma membrane H+-ATPase. nih.gov This enzyme is vital for maintaining the high plasma membrane potential in fungi by extruding protons. nih.gov By inhibiting the ATP hydrolysis activity of this pump, carbazoles disrupt this process, leading to fungal cell death within a few hours of exposure. nih.gov
In terms of antibacterial activity, carbazole derivatives have demonstrated efficacy, particularly against Gram-positive bacteria. mdpi.com One proposed mechanism involves the interaction of carbazole compounds with bacterial DNA through non-covalent interactions with DNA gyrase. lmaleidykla.lt Another mechanism suggests that carbazole compounds can increase the permeability of the bacterial membrane by inhibiting specific enzymatic processes, leading to a violation of the integrity of the bacterial cell. lmaleidykla.lt
Some carbazole amphiphiles, designed to mimic antimicrobial peptides, have been shown to directly destroy bacterial cell membranes, leading to rapid bactericidal effects. bohrium.com This membrane-disrupting activity is a promising strategy for overcoming bacterial resistance.
Studies on Anticancer Mechanisms and Topoisomerase Inhibitionresearchgate.netnih.govresearchgate.net
The carbazole scaffold is a significant structural element in the development of anticancer agents, with many derivatives exhibiting potent cytotoxic effects through various mechanisms of action. mdpi.comnih.gov A primary focus of mechanistic research has been the inhibition of human DNA topoisomerases, enzymes critical for managing DNA topology during replication, transcription, and chromatin condensation. mdpi.comnih.gov Inhibition of these enzymes, particularly topoisomerase II (Topo II), is a well-established strategy in cancer chemotherapy. mdpi.comnih.gov
Carbazole derivatives have been identified as acting through several anticancer pathways, including the induction of apoptosis (programmed cell death), cell cycle arrest, and disruption of mitochondrial function. mdpi.com Many of these effects are downstream consequences of topoisomerase inhibition. mdpi.com For instance, the stabilization of the topoisomerase-DNA complex by inhibitor drugs leads to DNA strand breaks, which in turn trigger apoptotic signaling pathways. researchgate.net
Research has shown that symmetrically substituted carbazole derivatives can act as catalytic inhibitors of Topo II. mdpi.comnih.gov Unlike Topo II poisons such as etoposide, which stabilize the enzyme-DNA cleavage complex, these catalytic inhibitors prevent the enzyme from carrying out its function without trapping it on the DNA. mdpi.commdpi.com This can be a desirable trait, as it may lead to fewer off-target DNA damage events. ajol.info
Several studies have elucidated the structure-activity relationships (SAR) for the anticancer activity of these derivatives:
Substitution Pattern: Symmetrically substituted carbazoles, such as those with furan (B31954) or thiophene (B33073) moieties at the 3,6- or 2,7-positions, have shown potent antiproliferative effects. mdpi.comnih.gov Compound 3,6-Di(2-furyl)-9H-carbazole (36a) , in particular, emerged as a novel and selective catalytic inhibitor of the Topo IIα isoform, with minimal effects on the IIβ isoform. nih.gov
Functional Groups: The presence of specific functional groups significantly influences activity. Carbazole derivatives containing chalcone (B49325) analogs have been shown to be effective non-intercalative Topo II catalytic inhibitors. mdpi.com Within this series, halogen substituents on the phenyl ring were found to be important for inhibitory activity. mdpi.com In other series, derivatives featuring a nitro (NO2) group demonstrated greater cytotoxic effects compared to those with an amino (NH2) group. frontiersin.org
Molecular Flexibility: Introducing a rotatable bond, such as a methylene (B1212753) group, to the carbazole scaffold can enhance cytotoxic activity compared to more rigid structures. nih.gov Flexible carbazole hydrazones, for example, have shown promising activity. nih.gov Compound 14a , derived from o-vanillin, exhibited significant inhibitory activity against gastric adenocarcinoma and human melanoma cell lines. nih.govnih.gov
The induction of apoptosis is a common mechanistic outcome. For example, compound 3h , a carbazole derivative containing a chalcone analog, was found to induce apoptosis through the activation of caspase proteins. mdpi.com Similarly, symmetrically substituted carbazoles trigger a mitochondria-dependent apoptosis pathway, activating caspases 3/7 and causing DNA fragmentation. mdpi.com
These derivatives can also affect the cell cycle. Compound 36a was observed to cause an accumulation of cells in the G0/G1 phase in certain cancer cell lines (A549 and HCT-116) and in the G2/M phase in others (U-2 OS), correlating with its cytotoxic and Topo IIα inhibitory activities. mdpi.com
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound Name | Derivative Type | Target Cancer Cell Lines | Observed Mechanism of Action | Source |
|---|---|---|---|---|
| 3h | Carbazole-Chalcone Analog | HL-60 (Human promyelocytic leukemia) and others | Non-intercalative Topo II catalytic inhibition; Apoptosis induction via caspase activation. | mdpi.com |
| 3,6-Di(2-furyl)-9H-carbazole (36a) | Symmetrically Substituted Carbazole | A549 (Lung), HCT-116 (Colon), U-2 OS (Osteosarcoma), MCF-7 (Breast) | Selective catalytic inhibition of Topo IIα; DNA synthesis inhibition; G0/G1 or G2/M phase cell cycle arrest; Apoptosis induction. | mdpi.comnih.gov |
| 14a | Carbazole Hydrazone (from o-vanillin) | 7901 (Gastric adenocarcinoma), A875 (Human melanoma) | Cytotoxic activity; noted for having higher activity due to molecular flexibility. | nih.govnih.gov |
| C4 | Carbazole Derivative with NO2 group | MCF-7 (Breast), HeLa (Cervical), HT-29 (Colon) | Cytotoxic activity; DNA binding affinity. | frontiersin.org |
Neuroprotective Activity Studies and SARresearchgate.net
Derivatives of the carbazole scaffold have emerged as promising agents for neuroprotection, with potential applications in mitigating the secondary damage associated with neurodegenerative diseases and traumatic brain injury. nih.govnih.gov The primary mechanisms underlying their neuroprotective effects include antioxidant activity and the inhibition of apoptotic pathways in neuronal cells. nih.govmdpi.com
Oxidative stress is a key factor in neuronal cell death. Several N-substituted carbazole derivatives have demonstrated potent antioxidant and neuroprotective properties against oxidative stress induced by glutamate (B1630785) or homocysteic acid in neuronal HT22 cells. nih.govmdpi.com
The structure-activity relationship (SAR) studies in this area have provided key insights:
N-Substitution: The presence of a substituent on the nitrogen atom of the carbazole ring is considered essential for neuroprotective activity. nih.gov
Bulky Groups: Introducing bulky groups to the carbazole system appears to enhance neuroprotective effects. mdpi.com For instance, 2-phenyl-9-(p-tolyl)-9H-carbazole (compound 60) showed significant neuroprotective ability, which is attributed to its antioxidative properties operating through a GSH-independent mechanism. nih.govmdpi.com
Aminopropyl Side Chains: A series of aminopropyl-carbazoles has been investigated for pro-neurogenic activity. The parent compound, P7C3 , protects newborn neurons from apoptosis. nih.gov Further optimization led to the discovery of P7C3A20 (compound 68) , which possesses even greater potency and efficacy in enhancing hippocampal neurogenesis. nih.gov
Specific Oxygenation Patterns: In a study of 22 different carbazole derivatives, compound 13 (3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde) was uniquely effective in protecting neuro2a cells from hydrogen peroxide-induced cell death. This compound was also found to promote the outgrowth of neurites, a crucial process for neuronal repair and function.
These findings suggest that carbazole derivatives can exert neuroprotection through multiple avenues, including direct antioxidant effects and the promotion of neuronal survival and regeneration. nih.gov
Table 2: Neuroprotective Activity of Selected this compound Derivatives
| Compound Name | Derivative Type | Cell/Animal Model | Observed Mechanism of Action | Source |
|---|---|---|---|---|
| 2-phenyl-9-(p-tolyl)-9H-carbazole (60) | N-Substituted Carbazole | Neuronal HT22 cells | Neuroprotection against glutamate/homocysteic acid-induced oxidative stress; Antioxidant activity (GSH-independent). | nih.govmdpi.com |
| P7C3A20 (68) | Aminopropyl-carbazole | NPAS3 deficit mice | Protects newborn neurons from apoptosis; Enhances hippocampal neurogenesis. | nih.gov |
| Compound 13 | Substituted Carbazole-carbaldehyde | Neuro2a cells | Protection against H2O2-induced cell death; Promotion of neurite outgrowth. |
Future Research Directions and Unresolved Challenges for 8ah Carbazole
Development of Highly Efficient and Sustainable Synthetic Routes
The synthesis of 8aH-carbazole derivatives is a nascent field, with only a few examples reported in the literature. A notable synthesis is that of (E)-3-[4-(9,9a-dihydro-8aH-carbazol-9-yl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one, which was achieved through a Claisen-Schmidt condensation reaction. nih.gov However, the development of general, efficient, and sustainable synthetic methodologies for the this compound core remains a significant hurdle.
Future research should focus on:
Novel Catalytic Systems: Exploring new catalysts that can selectively favor the formation of the 8aH-tautomer over the more stable 9H-aromatic form is crucial. This could involve the use of transition metal catalysts or organocatalysts that can control the regioselectivity of cyclization reactions. pmu.edu.sa
Green Chemistry Approaches: The principles of green chemistry, such as the use of environmentally benign solvents and reagents, and energy-efficient reaction conditions (e.g., microwave-assisted synthesis), should be integrated into the development of synthetic routes.
Substrate-Controlled Synthesis: Investigating how different substituents on the precursor molecules can influence the stability and formation of the this compound ring system will be essential for creating a diverse library of derivatives.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Challenges |
|---|---|---|
| Catalytic Cyclodehydrogenation | Direct conversion of precursors like diphenylamine. google.com | High temperatures, catalyst deactivation, and selectivity towards the 9H-tautomer. |
| Photochemical Cyclization | Mild reaction conditions. | Low yields, formation of byproducts, and scalability. |
| Domino Reactions | High bond-forming efficiency in a single step. researchgate.net | Complex reaction optimization and control of stereochemistry. |
| Enzymatic Synthesis | High selectivity and sustainability. | Limited enzyme availability and substrate scope. |
Deeper Understanding of Tautomeric Equilibria and their Impact on Reactivity and Properties
The most fundamental challenge in studying this compound is its tautomeric relationship with the highly stable aromatic 9H-carbazole. The position of this equilibrium is expected to be heavily skewed towards the 9H-form, making the isolation and characterization of this compound difficult.
Key research questions to be addressed include:
Quantification of Tautomeric Equilibrium: Utilizing advanced spectroscopic techniques (e.g., NMR spectroscopy) and computational methods to determine the equilibrium constant and the factors that influence it (solvent, temperature, substituents). ias.ac.inresearchgate.net
Kinetics of Tautomerization: Studying the rates of interconversion between the tautomers to understand the stability of this compound under different conditions.
Impact on Properties: Elucidating how the non-aromatic nature of the 8aH-tautomer affects its electronic, optical, and chemical properties compared to the 9H-tautomer.
Table 2: Comparison of Predicted Properties of Carbazole (B46965) Tautomers
| Property | 9H-Carbazole (Aromatic) | This compound (Non-aromatic) |
|---|---|---|
| Electronic Nature | Electron-rich, good hole transporter. researchgate.net | Expected to have a different electronic distribution, potentially affecting charge transport. |
| Optical Properties | Strong fluorescence. researchgate.net | Likely to exhibit different absorption and emission spectra. |
| Reactivity | Electrophilic substitution on the aromatic rings. | Potential for reactions at the sp3-hybridized carbon and the imine functionality. |
Rational Design of Next-Generation this compound-Based Materials
The unique structural and electronic features of this compound could be harnessed to create novel materials with tailored properties. However, this requires a deep understanding of the structure-property relationships.
Future research in this area should involve:
Computational Modeling: Employing density functional theory (DFT) and other computational methods to predict the properties of hypothetical this compound derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.comespublisher.com
Polymer Chemistry: Synthesizing polymers incorporating the this compound unit to investigate their potential as conductive polymers, photorefractive materials, or sensors. mdpi.com
Supramolecular Chemistry: Exploring the self-assembly of this compound derivatives to form ordered structures with interesting photophysical or electronic properties.
Advanced Mechanistic Biological Research and Target Validation
While a wide range of biological activities have been reported for 9H-carbazole derivatives, the biological potential of this compound remains completely unexplored. researchgate.netlmaleidykla.ltresearchgate.net The non-aromatic and more flexible structure of this compound could lead to novel interactions with biological targets.
The research agenda in this domain should include:
Screening for Biological Activity: Synthesizing a library of this compound derivatives and screening them for various biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action Studies: For any active compounds, detailed mechanistic studies will be necessary to identify their biological targets and understand how they exert their effects. evitachem.com
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of active this compound derivatives to optimize their potency and selectivity.
Integration of Artificial Intelligence and Machine Learning in Carbazole Research
The complexity of the challenges associated with this compound, particularly in understanding tautomerism and predicting properties, makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML).
Future directions include:
Predictive Modeling: Developing ML models to predict the tautomeric equilibrium, synthetic accessibility, and key properties of this compound derivatives, thereby accelerating the discovery of promising candidates. researchgate.netnih.govresearchgate.net
High-Throughput Virtual Screening: Using AI-driven virtual screening to rapidly evaluate large libraries of potential this compound structures for specific applications.
De Novo Design: Employing generative AI models to design novel this compound derivatives with desired properties that may not be intuitively obvious to human researchers.
Spectra Prediction: Training ML models to predict spectroscopic data (e.g., NMR, IR) to aid in the identification and characterization of these unstable tautomers. mpie.de
Q & A
Q. What are the standard synthetic routes for 8aH-carbazole derivatives, and how do reaction conditions influence yield and purity?
The synthesis of this compound derivatives often employs Friedel-Crafts alkylation or cyclization reactions. For example, hyper-cross-linked carbazole polymers are synthesized via FeCl₃-catalyzed Friedel-Crafts polymerization, where solvent polarity (e.g., dichloroethane vs. nitrobenzene) and monomer stoichiometry critically affect porosity and yield . Optimal conditions (e.g., 80°C for 24 hours) yield materials with surface areas up to 1,020 m²/g. Purification via Soxhlet extraction with methanol and acetone is essential to remove unreacted monomers .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound derivatives?
- NMR (¹H/¹³C): Assigns substituent positions and confirms ring fusion. For example, downfield shifts in ¹H NMR (δ 8.2–8.5 ppm) indicate carbazole aromatic protons .
- FT-IR: Identifies functional groups (e.g., C–N stretching at ~1,350 cm⁻¹) .
- HPLC-MS: Detects impurities in drug-intermediate derivatives like 8-chlorocarbazole-1-acetic acid, with mobile phases optimized using acetonitrile/water gradients .
Q. What safety protocols are critical when handling halogenated carbazoles (e.g., 3-chloro-9H-carbazole)?
Halogenated carbazoles require PPE (gloves, goggles) and fume hoods due to potential respiratory and dermal hazards. Storage in inert atmospheres (argon) prevents decomposition. Safety data sheets (SDS) for 3-chloro-9H-carbazole recommend P264 (wash hands post-handling) and P305+P351+P338 (eye exposure protocols) .
Advanced Research Questions
Q. How can contradictory data on carbazole-based polymers’ CO₂ adsorption capacities be resolved?
Discrepancies in CO₂ uptake (e.g., 2.5 mmol/g vs. 4.1 mmol/g at 1 bar) arise from pore size distribution and nitrogen-doped sites. For instance, carbazole polymers with microporous structures (<2 nm) and high N-content (>5 wt%) show enhanced CO₂/N₂ selectivity. Researchers should standardize activation protocols (e.g., CO₂ vs. N₂ activation) and report Brunauer-Emmett-Teller (BET) surface areas alongside adsorption isotherms .
Q. What strategies optimize the electrochemical stability of polycarbazole nanofibers for energy storage?
Electric field-assisted polymerization improves crystallinity and reduces charge-transfer resistance. For example, applying 1.5 kV/cm during synthesis aligns polymer chains, enhancing conductivity (up to 10⁻³ S/cm). Cyclic voltammetry (CV) in 0.1 M H₂SO₄ reveals stable redox peaks over 1,000 cycles when using carbon nanotube composites .
Q. How do substituent effects (e.g., chloro vs. methyl groups) alter carbazole’s photophysical properties?
Electron-withdrawing groups (e.g., –Cl) redshift absorption maxima (e.g., λmax shifts from 350 nm to 370 nm in DMF) due to enhanced π-conjugation. Time-resolved fluorescence shows chloro-substituted derivatives exhibit longer lifetimes (~8 ns vs. 5 ns for methyl), suggesting reduced non-radiative decay. DFT calculations (B3LYP/6-31G*) correlate substituent electronegativity with HOMO-LUMO gaps .
Q. What role does carbazole play in anion recognition systems for environmental monitoring?
Carbazole’s planar structure enables π-π interactions with aromatic anions (e.g., nitrate, perchlorate). Functionalization with thiourea groups enhances selectivity via hydrogen bonding, achieving detection limits of 10⁻⁷ M in aqueous media. UV-Vis titration in acetonitrile confirms 1:1 binding stoichiometry with association constants (Ka) > 10⁴ M⁻¹ .
Methodological Guidance for Data Contradictions
Q. How should researchers address discrepancies in reported biological activities of carbazole derivatives?
- Dose-Response Validation: Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa vs. HEK293) to isolate cell-specific effects.
- Structural Confirmation: Use X-ray crystallography to verify derivatives’ stereochemistry, as impurities (e.g., desmethylclozapine byproducts) may skew bioactivity results .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, contradictory antibacterial IC₅₀ values may stem from variations in bacterial strain resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
